6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many bioactive molecules . The phenacylsulfanyl and phenyl groups attached to the molecule could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinone ring, phenacylsulfanyl, and phenyl groups would significantly influence its three-dimensional structure and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrimidinone ring might be involved in reactions with nucleophiles or electrophiles. The phenacylsulfanyl and phenyl groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the pyrimidinone ring, phenacylsulfanyl, and phenyl groups) would affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antimicrobial Applications
Research has identified derivatives of 6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one as promising antimicrobial agents. In particular, studies have showcased their effectiveness against a range of microbial strains, indicating their potential as additives in polyurethane varnishes and printing inks for surface coating applications with antimicrobial properties (El‐Wahab et al., 2015).
Antitumor Activity
Derivatives of this compound have demonstrated potent antitumor activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The synthesis of novel derivatives has led to compounds with anticancer activities comparable to established chemotherapy agents, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibition and Antioxidant Activity
Compounds incorporating the pyrido[1,2-a]pyrimidin-4-one scaffold have shown significant activity as aldose reductase inhibitors, a key enzyme involved in diabetic complications. Additionally, these compounds exhibit antioxidant properties, further supporting their therapeutic potential in managing diabetes-related oxidative stress (La Motta et al., 2007).
Supramolecular Chemistry
The structural versatility of thieno[3,2-d]pyrimidin-4-one derivatives facilitates their application in supramolecular chemistry. Novel pyrimidine derivatives have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies, contributing to the development of novel materials with potential applications in various technological fields (Fonari et al., 2004).
Anticonvulsant Activity
Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclization products has unveiled compounds with significant anticonvulsant activity. This discovery opens new avenues for the development of novel antiepileptic drugs (Severina et al., 2019).
Future Directions
Properties
IUPAC Name |
6-methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-14-12-17-19(27-14)20(25)23(16-10-6-3-7-11-16)21(22-17)26-13-18(24)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQDDPMCFBXIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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